

An In-Depth Technical Guide to the Synthesis of Mefenidramium Metilsulfate

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Compound of Interest

Compound Name: Mefenidramium metilsulfate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenidramium metilsulfate is a quaternary ammonium salt. This technical guide provides a comprehensive overview of its synthesis pathway, focusing on the core chemical reactions, experimental procedures, and quantitative data. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Core Synthesis Pathway

The primary route for the synthesis of **Mefenidramium metilsulfate** is through a well-established organic reaction known as the Menshutkin reaction. This reaction involves the quaternization of a tertiary amine with an alkylating agent. In this specific synthesis, the tertiary amine is 2-(diphenylmethoxy)-N,N-dimethylethanamine (also known as diphenhydramine free base), and the alkylating agent is dimethyl sulfate.

The reaction is a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate. This results in the formation of a new carbon-nitrogen bond and the creation of the positively charged quaternary ammonium cation, Mefenidramium. The metilsulfate anion serves as the counter-ion.

Synthesis of the Precursor: 2-(diphenylmethoxy)-N,N-dimethylethanamine

The starting material, 2-(diphenylmethoxy)-N,N-dimethylethanamine, can be obtained from its commercially available hydrochloride salt (diphenhydramine hydrochloride) through neutralization.

Experimental Protocol:

- Dissolve 0.01 mol of diphenhydramine hydrochloride in 20 mL of water.
- Add a solution of potassium carbonate to the mixture until the pH reaches 9.
- Perform a liquid-liquid extraction of the aqueous solution three times using benzene as the organic solvent.
- Combine the organic extracts and dry them over anhydrous calcium chloride for 12 hours.
- Remove the solvent by simple distillation to yield the 2-(diphenylmethoxy)-N,N-dimethylethanamine free base.

Quaternization Reaction: Synthesis of Mefenidramium Metilsulfate

While a specific, detailed experimental protocol with quantitative yields for the reaction of 2-(diphenylmethoxy)-N,N-dimethylethanamine with dimethyl sulfate is not extensively detailed in publicly available literature, a general procedure for the N-alkylation of this amine can be adapted. The reaction is typically carried out in a polar aprotic solvent.

General Experimental Protocol (Conventional Method):

A general procedure for the N-alkylation of 2-(diphenylmethoxy)-N,N-dimethylethanamine with an alkylating agent involves dissolving the amine in a suitable polar aprotic solvent, followed by the addition of the alkylating agent (in this case, dimethyl sulfate). The reaction mixture is then typically heated for a specific duration to drive the reaction to completion.

Purification of the final product is crucial to remove any unreacted tertiary amine and other impurities. Common purification techniques for quaternary ammonium salts include precipitation and crystallization. For instance, the product can be precipitated or crystallized from a solvent system like ethanol and diethyl ether.

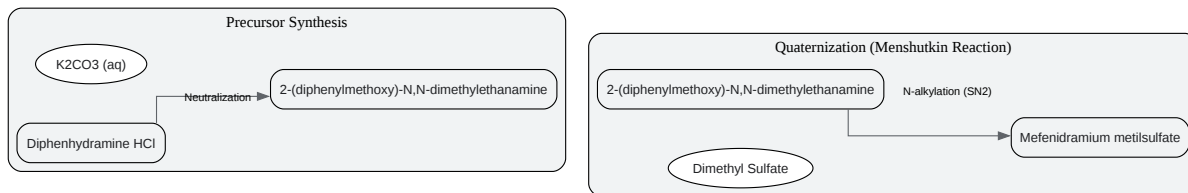
Quantitative Data

Detailed quantitative data such as reaction yields, purity, and specific reaction conditions for the synthesis of **Mefenidramium metilsulfate** are not readily available in the cited literature. However, for analogous N-alkylation reactions of 2-(diphenylmethoxy)-N,N-dimethylethanamine with other alkyl halides, yields can vary depending on the specific reactants and reaction conditions used. For a comprehensive analysis, it is recommended that researchers perform optimization studies to determine the ideal conditions for this specific transformation.

| Parameter | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C19H27NO5S | [1][2] |
| Molecular Weight | 381.49 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% (typical for commercially available samples) | [1] |
| Melting Point | 135-136 °C (recrystallized from Ethanol/Diethyl ether) | [2] |

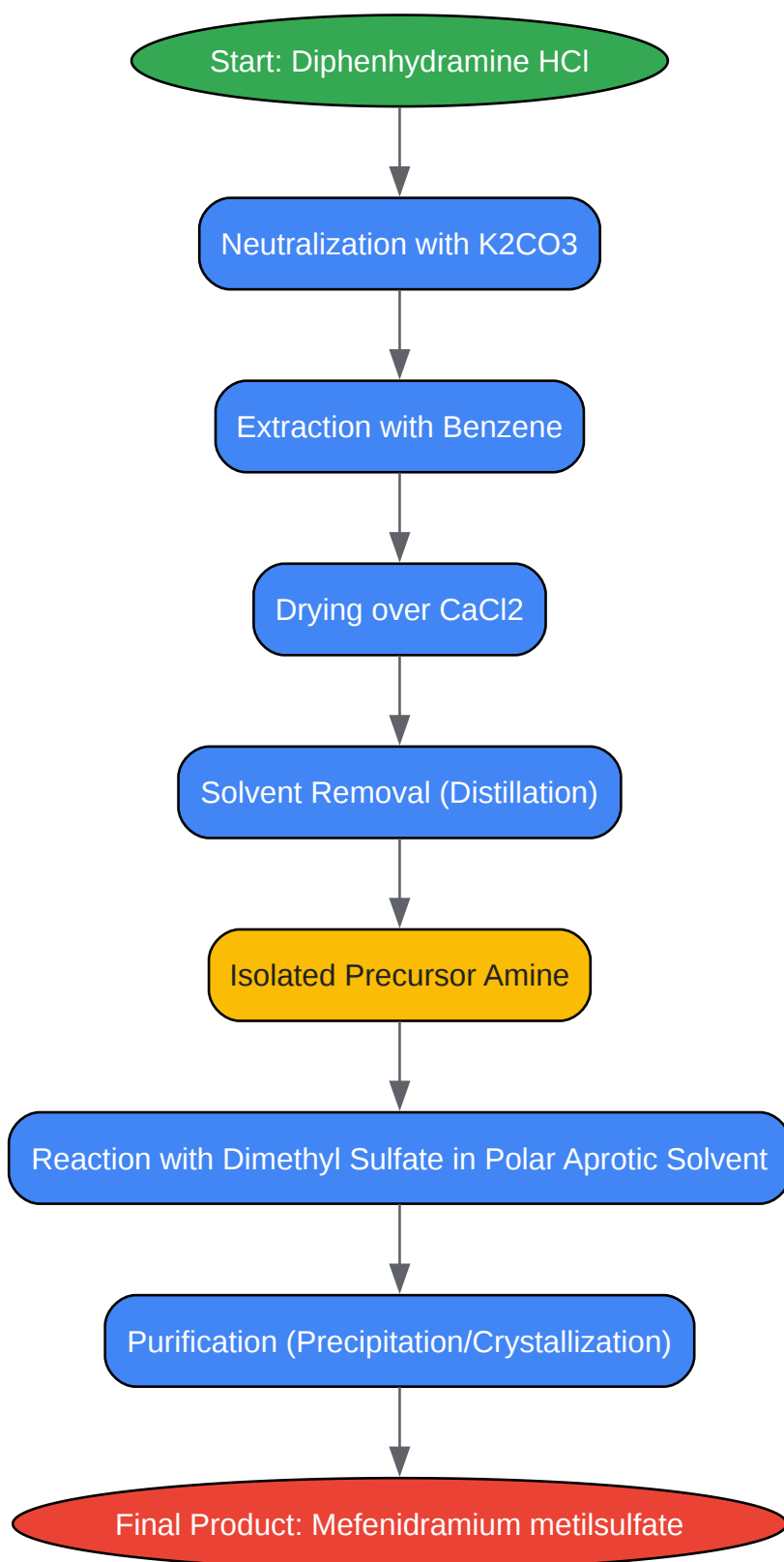
Visualizing the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of **Mefenidramium metilsulfate**.



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Overall synthesis pathway of **Mefenidramium metilsulfate**.



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Experimental workflow for the synthesis of **Mefenidramium metilsulfate**.

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